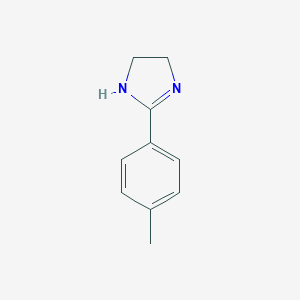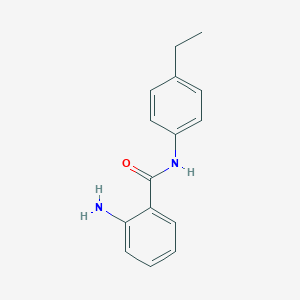
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione, also known as DACT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of the triazole family of compounds and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antiviral, and anticancer properties. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been studied as a potential antifungal agent against Candida albicans and Aspergillus fumigatus. It has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been studied for its potential anticancer properties against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of key cellular components. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and specificity. It has been shown to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has also been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione. One potential area of research is the development of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione-based drugs for the treatment of fungal and viral infections. Another area of research is the development of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acrylate, followed by a cyclization reaction with thiosemicarbazide. The resulting product is then treated with sodium hydroxide to yield the final product, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione. The synthesis method has been optimized to yield high purity and high yield of the final product.
Propriétés
Numéro CAS |
115398-70-4 |
|---|---|
Nom du produit |
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione |
Formule moléculaire |
C10H10Cl2N4OS |
Poids moléculaire |
305.18 g/mol |
Nom IUPAC |
4-amino-3-[1-(2,4-dichlorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H10Cl2N4OS/c1-5(9-14-15-10(18)16(9)13)17-8-3-2-6(11)4-7(8)12/h2-5H,13H2,1H3,(H,15,18) |
Clé InChI |
ZVLXVPQNFCLEFV-UHFFFAOYSA-N |
SMILES |
CC(C1=NNC(=S)N1N)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C1=NNC(=S)N1N)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



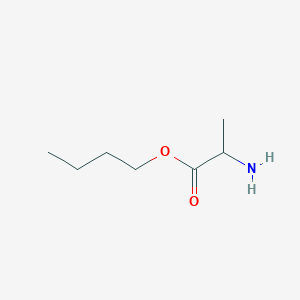
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
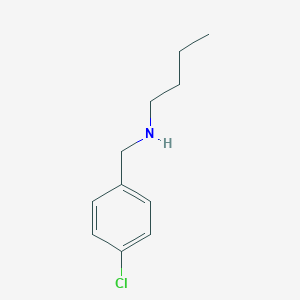
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)
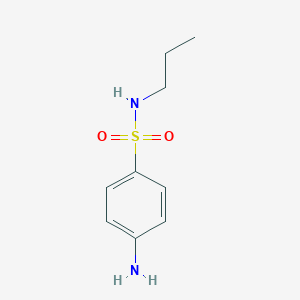
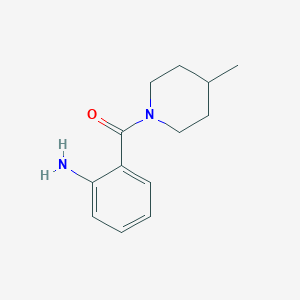
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
